15-Ketolatanoprost

Beschreibung

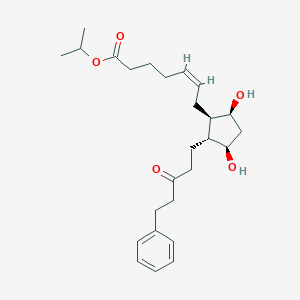

Structure

3D Structure

Eigenschaften

IUPAC Name |

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxo-5-phenylpentyl)cyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,22-25,28-29H,4,9,12-18H2,1-2H3/b8-3-/t22-,23-,24+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKYCMQSMHPIBBZ-VIZYZFHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(=O)CCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CCC(=O)CCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432091 | |

| Record name | 15-Ketolatanoprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135646-98-9 | |

| Record name | 15-Ketolatanoprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Biological Activity and Pharmacodynamics of 15-Ketolatanoprost

[1]

Executive Summary

This technical guide analyzes the biological activity, metabolic pathways, and pharmacological significance of 15-Ketolatanoprost , a key metabolite and impurity of the glaucoma therapeutic Latanoprost. While classical prostaglandin metabolism dictates that 15-oxidation results in biological inactivation, empirical data reveals that 15-Ketolatanoprost retains significant intraocular pressure (IOP) lowering capability, particularly in primate models.[1] This guide provides researchers with the mechanistic insights, structural data, and experimental protocols necessary to evaluate this compound in drug development and quality control contexts.

Structural Identity and Chemical Properties

15-Ketolatanoprost exists in two primary forms relevant to research: the isopropyl ester (prodrug analog) and the free acid (active metabolite analog).[1]

| Property | 15-Keto Latanoprost (Ester) | 15-Keto Latanoprost (Acid) |

| CAS Number | 135646-98-9 | 369585-22-8 |

| Molecular Formula | C26H38O5 | C23H32O5 |

| Molecular Weight | 430.6 g/mol | 388.5 g/mol |

| Key Structural Feature | 15-Oxo (Ketone) at C15 | 15-Oxo (Ketone) at C15 |

| Lipophilicity (LogP) | High (Corneal Penetration) | Low (Systemic Clearance) |

| Role | Impurity / Active Metabolite | Downstream Metabolite |

Structural Insight: The transition from Latanoprost to 15-Ketolatanoprost involves the oxidation of the hydroxyl group at Carbon-15 to a ketone by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) .[1] This structural change is typically associated with a loss of affinity for the FP receptor, yet in vivo efficacy persists.

Biological Activity & Pharmacodynamics[1][4]

The "Potency Paradox"

Standard pharmacologic dogma suggests that 15-keto metabolites of prostaglandins are biologically inactive.[1] However, 15-Ketolatanoprost challenges this convention.[1]

-

In Vivo Efficacy (Primate Model): Research by Wang et al. (2007) demonstrated that topical administration of 15-Ketolatanoprost (ester) at 0.001% concentration reduced IOP in glaucomatous monkey eyes by 15-23% .[1]

-

Comparative Potency: In this specific model, the 0.001% dose of 15-Ketolatanoprost was equipotent to, and in some timeframes more effective than, the standard clinical dose of Latanoprost (0.005%).[2][3]

-

Miosis: In feline models, the compound induces significant pupillary constriction (miosis), a hallmark of FP receptor activation, though with lower potency (5 µ g/eye required) compared to PGF2α.[4]

Mechanism of Action

The biological activity is mediated through the Prostaglandin F (FP) Receptor , a G-protein coupled receptor (GPCR).[1][5]

-

Receptor Binding: 15-Ketolatanoprost binds to the FP receptor in the ciliary muscle and trabecular meshwork.[1]

-

Signaling Cascade: Activation triggers the Gq-protein pathway.[1]

-

Physiological Outcome: Increased uveoscleral outflow, resulting in reduced IOP.[1][6]

Signaling Pathway Visualization

The following diagram illustrates the signal transduction pathway initiated by 15-Ketolatanoprost, highlighting the divergence from the classical inactivation pathway.

Caption: Metabolic activation and signaling cascade of Latanoprost and its 15-keto metabolite. Note the potential for 15-Ketolatanoprost to enter the pathway either directly or via metabolism.[1]

Experimental Protocols

Protocol A: In Vitro Metabolic Stability Assay (15-PGDH)

To determine the conversion rate of Latanoprost Acid to 15-Ketolatanoprost Acid.[1]

Materials:

-

Recombinant human 15-PGDH enzyme.[1]

-

Cofactor: NAD+.[1]

-

Substrate: Latanoprost Free Acid (10 µM).[1]

-

Buffer: 0.1 M Tris-HCl, pH 7.4.[1]

Workflow:

-

Incubation: Mix Latanoprost Acid (10 µM) with NAD+ (1 mM) and 15-PGDH (0.5 µg/mL) in Tris-HCl buffer.

-

Reaction: Incubate at 37°C for 0, 15, 30, and 60 minutes.

-

Termination: Stop reaction with ice-cold acetonitrile (1:1 v/v).

-

Analysis: Centrifuge (10,000 x g, 5 min) and analyze supernatant via LC-MS/MS.

-

Detection: Monitor transition for Latanoprost Acid (m/z 389 → 371) and 15-Ketolatanoprost Acid (m/z 387 → 369).[1]

Protocol B: FP Receptor Binding Assay

To quantify the affinity (

Materials:

-

HEK-293 cells stably expressing human FP receptor.[1]

-

Radioligand:

-PGF2 -

Competitors: Latanoprost Acid, 15-Ketolatanoprost Acid (10 pM to 10 µM).[1]

Workflow:

-

Membrane Prep: Harvest cells and homogenize in binding buffer (10 mM MES, pH 6.0, 10 mM MnCl2).

-

Equilibrium Binding: Incubate membranes (20 µg protein) with

-PGF2 -

Separation: Rapid filtration through GF/B glass fiber filters using a cell harvester.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Calculation: Plot % Inhibition vs. Log[Concentration] to determine

. Calculate

Comparative Data Summary

The following table synthesizes data from primate efficacy studies and binding assays.

| Compound | Form | Relative IOP Reduction (Monkey) | FP Receptor Affinity | Primary Metabolic Fate |

| Latanoprost | Isopropyl Ester | 100% (Reference) | Low (Prodrug) | Hydrolysis to Acid |

| Latanoprost Acid | Free Acid | N/A (Rapidly metabolized) | High ( | Beta-oxidation / 15-PGDH |

| 15-Keto Latanoprost | Isopropyl Ester | ~100-120% (at 0.001%) | Moderate | Hydrolysis to Keto Acid |

| 15-Keto Latanoprost Acid | Free Acid | Weak / Moderate | Lower than Parent | Beta-oxidation |

Note: The high efficacy of the 15-Keto ester in vivo suggests potential unique pharmacokinetic properties or intracellular reactivation.[1]

References

-

Wang, R. F., Gagliuso, D. J., Mittag, T. W., & Podos, S. M. (2007). Effect of 15-Keto Latanoprost on Intraocular Pressure and Aqueous Humor Dynamics in Monkey Eyes.[1][2][3] Investigative Ophthalmology & Visual Science, 48(8), 3683–3689.[1]

-

Sjöquist, B., & Stjernschantz, J. (2002).[1] Ocular and systemic pharmacokinetics of latanoprost in humans. Survey of Ophthalmology, 47(Suppl 1), S6-S12.[1]

-

Sharif, N. A., Kelly, C. R., Crider, J. Y., Williams, G. W., & Xu, S. X. (2003). Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities. Journal of Ocular Pharmacology and Therapeutics, 19(6), 501-515.[1]

-

Cayman Chemical. (n.d.).[1] 15-keto Latanoprost Product Information.

-

MedChemExpress. (n.d.).[1] 15-Keto latanoprost acid Datasheet.

Sources

- 1. 15-Keto Latanoprost Acid | C23H32O5 | CID 71749686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Effect of 15-keto latanoprost on intraocular pressure and aqueous humor dynamics in monkey eyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

Metabolic Regulation of Uveoscleral Outflow: The Pharmacodynamics of 15-Ketolatanoprost

Executive Summary: The Metabolic Checkpoint

In the development of prostaglandin F2

-

The Termination Signal: It is the primary metabolite formed via 15-hydroxyprostaglandin dehydrogenase (15-PGDH) within the ocular tissue. Its formation rate dictates the half-life of the active drug at the ciliary muscle face.

-

The Residual Agonist: Contrary to early "inactive metabolite" dogmas, 15-ketolatanoprost retains residual, albeit lower, affinity for the FP prostanoid receptor. Recent data suggests it may contribute to a "long-tail" intraocular pressure (IOP) lowering effect via the uveoscleral pathway.

This guide details the biotransformation pathway, the receptor kinetics governing uveoscleral outflow, and the validated LC-MS/MS protocols required to quantify this metabolite in ocular matrices.

The Biotransformation Pathway

The efficacy of Latanoprost is governed by a delicate balance of activation (hydrolysis) and inactivation (oxidation).

The Cascade

Upon topical instillation, Latanoprost (an isopropyl ester) permeates the cornea where it is hydrolyzed by corneal esterases to Latanoprost Acid .[1] This active acid diffuses to the ciliary body, binding to FP receptors. However, the ciliary body expresses high levels of 15-PGDH , which rapidly oxidizes the hydroxyl group at C15 to a ketone, forming 15-ketolatanoprost acid .

This conversion is the rate-limiting step in the deactivation of the drug before it undergoes systemic

Figure 1: The biotransformation of Latanoprost.[2][3] The conversion to 15-keto represents the primary ocular clearance mechanism.

Pharmacodynamics: Role in Uveoscleral Outflow[1][4][5][6]

The "role" of 15-ketolatanoprost is defined by its interaction with the FP receptor on ciliary muscle cells.

Mechanism of Action

Latanoprost Acid lowers IOP by remodeling the extracellular matrix (ECM).[4] It upregulates matrix metalloproteinases (MMPs), specifically MMP-1, MMP-3, and MMP-9, which digest collagen within the ciliary muscle bundles, widening the intermuscular spaces for aqueous humor outflow.

The Role of 15-Keto:

-

Affinity Reduction: 15-ketolatanoprost acid exhibits significantly lower binding affinity for the FP receptor compared to Latanoprost Acid.

-

Negative Regulation: By converting the high-affinity Acid to the low-affinity Keto form, 15-PGDH effectively "turns off" the signal for MMP production. High levels of 15-ketolatanoprost indicate rapid drug clearance and potentially reduced efficacy duration.

-

Residual Activity: Research by Wang et al. indicates that despite lower affinity, 15-ketolatanoprost does lower IOP in primate models, suggesting it may act as a weak partial agonist or that the FP receptor has a "spare receptor" reserve that allows even weak metabolites to maintain outflow.

Comparative Receptor Kinetics

The following table summarizes the binding constants (Ki) and functional potency (EC50) at the human FP receptor.

| Compound | FP Receptor Affinity ( | Functional Potency ( | Role in Outflow |

| Latanoprost (Prodrug) | >1000 nM | Inactive (in vitro) | Penetration Vehicle |

| Latanoprost Acid | ~2.8 nM | ~3.6 nM | Primary Agonist (MMP Induction) |

| 15-Keto Latanoprost Acid | >100 nM | >1000 nM* | Clearance Product / Weak Agonist |

*Note: While in vitro potency is low, in vivo studies (monkey) show significant IOP reduction at higher concentrations [2].

Experimental Protocols

For drug development professionals, quantifying 15-ketolatanoprost is essential for establishing ocular pharmacokinetics.

Protocol A: LC-MS/MS Quantification in Ocular Matrices

This protocol is designed to separate the active acid from the keto metabolite in aqueous humor (AH) or ciliary body homogenates.

Reagents:

-

Internal Standard (IS): Latanoprost free acid-d4.[5]

-

Mobile Phase A: 0.1% Formic Acid in Water.[6]

-

Mobile Phase B: Acetonitrile (ACN).

-

Column: Waters Acquity BEH C18 or C8 (1.7 µm, 2.1 x 50 mm).

Step-by-Step Workflow:

-

Sample Prep (AH): Mix 50 µL Aqueous Humor with 150 µL ACN (containing IS). Vortex 1 min. Centrifuge at 13,000 rpm for 10 min.

-

Sample Prep (Tissue): Homogenize ciliary body in PBS. Perform Liquid-Liquid Extraction (LLE) using Ethyl Acetate/Hexane (50:50). Evaporate and reconstitute in Mobile Phase A:B (70:30).

-

Chromatography:

-

Flow Rate: 0.3 mL/min.

-

Gradient: 30% B (0-1 min)

95% B (1-4 min)

-

-

Mass Spectrometry (ESI Negative Mode):

-

Latanoprost Acid: MRM Transition

(Loss of -

15-Keto Latanoprost Acid: MRM Transition

(Oxidation shifts parent mass by -2 Da).

-

Figure 2: LC-MS/MS workflow for simultaneous quantification of Latanoprost Acid and 15-Keto metabolite.

Protocol B: 15-PGDH Activity Assay

To determine if a new formulation protects Latanoprost from degradation, measure the conversion rate.

-

Enzyme Source: Recombinant human 15-PGDH or ciliary body microsomes.

-

Reaction Mix: 100 mM Tris-HCl (pH 7.4), 1 mM NAD+ (Cofactor), 10 µM Latanoprost Acid.

-

Incubation: 37°C for 30 minutes.

-

Termination: Add ice-cold ACN.

-

Readout: Measure formation of NADH (Spectrophotometry at 340 nm) or appearance of 15-keto latanoprost (LC-MS/MS).

Clinical & Developmental Implications

Understanding the role of 15-ketolatanoprost allows for smarter drug design:

-

Metabolic Stability: New analogs (e.g., Tafluprost) fluorinate the C15 position specifically to block 15-PGDH attack, preventing the formation of the 15-keto metabolite and extending the half-life.

-

Biomarker Analysis: High concentrations of 15-ketolatanoprost in the aqueous humor of non-responders may indicate "hyper-metabolism" rather than receptor insensitivity.

-

Impurity Control: 15-ketolatanoprost (ester) can form in the bottle due to oxidation. This is a degradation impurity. It must be distinguished from 15-ketolatanoprost acid (the biological metabolite).

References

-

Stjernschantz, J. (2001). From PGF2α-isopropyl ester to latanoprost: a review of the development of Xalatan. Investigative Ophthalmology & Visual Science. Link

-

Wang, R. F., et al. (2007).[7] Effect of 15-keto latanoprost on intraocular pressure and aqueous humor dynamics in monkey eyes.[8][7] Investigative Ophthalmology & Visual Science. Link

-

Sjöquist, B., et al. (1998). Pharmacokinetics of latanoprost in the cynomolgus monkey.[9] 1st communication: single intravenous, topical or oral administration. Arzneimittelforschung.[9] Link

-

Sharif, N. A., et al. (2003). Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities.[10] Journal of Ocular Pharmacology and Therapeutics. Link

-

PubChem. (2024). 15-Keto Latanoprost Acid | C23H32O5.[11] National Library of Medicine. Link

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. research-portal.uu.nl [research-portal.uu.nl]

- 7. Effect of 15-keto latanoprost on intraocular pressure and aqueous humor dynamics in monkey eyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Pharmacological profiles of latanoprost (Xalatan), a novel anti-glaucoma drug] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 15-Keto Latanoprost Acid | C23H32O5 | CID 71749686 - PubChem [pubchem.ncbi.nlm.nih.gov]

Metabolic Fate and Bioanalytical Characterization of 15-Ketolatanoprost

Topic: Content Type: Technical Whitepaper Audience: Drug Metabolism & Pharmacokinetics (DMPK) Scientists, Bioanalytical Chemists, and Ophthalmic Drug Developers.

Executive Summary: The Metabolic "Switch"

In the development of prostaglandin F2

The subsequent conversion of this active acid to 15-ketolatanoprost acid (via 15-hydroxyprostaglandin dehydrogenase, 15-PGDH) is widely regarded as the primary inactivation step. However, recent data suggests this metabolite—and its esterified precursor—may retain distinct pharmacological profiles that differ from the parent compound. This guide dissects the in vivo formation, pharmacological implications, and rigorous quantification of this metabolite.

The Metabolic Landscape: From Activation to Clearance

The pharmacokinetics of latanoprost are defined by a "rapid on, rapid off" mechanism. The drug is designed to penetrate the cornea as a lipophilic ester, hydrolyze to the active acid, and then undergo rapid systemic clearance to prevent off-target side effects.

The Enzymatic Cascade

The transformation of latanoprost involves three distinct enzymatic phases:

-

Activation (Cornea/Aqueous Humor): Esterases hydrolyze the isopropyl ester to Latanoprost Acid (the FP receptor agonist).[2]

-

Inactivation (Ocular/Systemic): The 15-hydroxyl group is oxidized to a ketone by 15-PGDH .[5] This forms 15-ketolatanoprost acid .[6][7]

-

Clearance (Systemic/Liver): The 13,14-double bond is reduced to form 13,14-dihydro-15-ketolatanoprost acid , followed by

-oxidation to dinor and tetranor metabolites.

Pathway Visualization

The following diagram illustrates the structural evolution and enzymatic governance of the pathway.

Figure 1: The metabolic cascade of latanoprost.[1][2] The critical inactivation step occurs at the transition to the 15-keto acid form via 15-PGDH.

Pharmacodynamics: The "Inactive" Metabolite Paradox

Historically, 15-dehydrogenation of prostaglandins is considered a deactivation mechanism. However, researchers must distinguish between the ester form (15-keto latanoprost) and the acid form (15-keto latanoprost acid).

Comparative Activity Profile

While Latanoprost Acid is a potent FP receptor agonist (

| Compound | State | Primary Target | Pharmacological Status |

| Latanoprost | Prodrug (Ester) | Cornea (Penetration) | Inactive (until hydrolysis) |

| Latanoprost Acid | Active Metabolite | FP Receptor | Potent Agonist (IOP Lowering) |

| 15-Keto Latanoprost | Impurity/Analog | Unknown (Non-FP?) | Active (IOP Lowering observed in primates) [1] |

| 15-Keto Latanoprost Acid | In Vivo Metabolite | FP Receptor | Weak/Inactive (Rapidly reduced) |

| 13,14-dihydro-15-keto acid | Stable Metabolite | Systemic Clearance | Inactive |

Critical Insight: Studies have shown that topically applied 15-keto latanoprost (ester) can lower intraocular pressure (IOP) in monkeys effectively, potentially via a mechanism distinct from the standard FP-receptor pathway [1]. This suggests that if 15-PGDH acts on the prodrug before hydrolysis (a minor pathway), it generates a pharmacologically active species.

Bioanalytical Protocol: Quantification via LC-MS/MS

Quantifying 15-keto metabolites requires high sensitivity due to the rapid elimination half-life of latanoprost acid (

Methodological Challenges

-

Low Concentration: Systemic levels are often in the pg/mL range.

-

Isomerization: Prostaglandins are prone to on-column degradation and isomerization.

-

Matrix Effects: Plasma phospholipids can suppress ionization in ESI(-) mode.

Validated Workflow (Self-Validating System)

To ensure data integrity, the following protocol utilizes a deuterated internal standard (IS) and specific extraction chemistry to maximize recovery of the polar acid metabolites.

Step 1: Sample Preparation (Solid Phase Extraction)[8]

-

Aliquot: 200

L Plasma + 20 -

Acidification: Add 200

L Formic Acid (0.1% in water) to protonate the carboxylic acid groups, improving retention on SPE. -

Loading: Load onto Oasis HLB or equivalent polymeric reversed-phase cartridges.

-

Wash: 5% Methanol (removes salts/proteins).

-

Elution: 100% Ethyl Acetate (favors prostaglandin recovery).

-

Reconstitution: Evaporate under

and reconstitute in 50:50 Acetonitrile:Water.

Step 2: LC-MS/MS Parameters[9]

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7

m). -

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.[3]

-

-

Ionization: Negative Electrospray Ionization (ESI-).

-

Note: While some recent methods propose Positive mode (ESI+) using ammonium adducts for sensitivity [2], ESI(-) remains the gold standard for stability of the carboxylate anion.

-

-

Transitions (MRM):

-

Latanoprost Acid:

(Loss of -

15-Keto Latanoprost Acid:

fragment specific to keto-group.

-

Analytical Workflow Diagram

Figure 2: LC-MS/MS workflow for the isolation and quantification of latanoprost metabolites.

References

-

Wang, R. F., et al. (2007).[10] Effect of 15-Keto Latanoprost on Intraocular Pressure and Aqueous Humor Dynamics in Monkey Eyes.[10][] Investigative Ophthalmology & Visual Science. Link

-

Sjöquist, B., & Stjernschantz, J. (2002).[12] Ocular and systemic pharmacokinetics of latanoprost in humans. Survey of Ophthalmology. Link

-

Prasanna, G., et al. (2002). Liquid chromatography-mass spectrometry method for the determination of latanoprost and its metabolites in biological fluids.[3][9][13] Journal of Chromatography B. Link

-

FDA Clinical Pharmacology Review. (1996). Xalatan (Latanoprost) NDA 20-597. Link

Sources

- 1. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments | MDPI [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. longdom.org [longdom.org]

- 9. researchgate.net [researchgate.net]

- 10. Effect of 15-keto latanoprost on intraocular pressure and aqueous humor dynamics in monkey eyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The pharmacokinetics of a new antiglaucoma drug, latanoprost, in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Foundational Research on 15-Ketolatanoprost and Intraocular Pressure

Preamble: The Imperative for Advanced Glaucoma Therapeutics

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy.[1] Elevated intraocular pressure (IOP) stands as the most significant modifiable risk factor in the management of this disease.[2] The therapeutic landscape has been profoundly shaped by the advent of prostaglandin F2α (PGF2α) analogs, which offer potent IOP-lowering effects with a favorable safety profile.[3] Latanoprost, a cornerstone of this class, functions as a prodrug, undergoing metabolic activation within the eye to exert its therapeutic effect.[1][4] This guide delves into the foundational science of 15-Ketolatanoprost, a critical and active metabolite of latanoprost, elucidating its mechanism, efficacy, and the experimental frameworks used to validate its function.

Section 1: The Metabolic Journey from Latanoprost to 15-Ketolatanoprost

The clinical efficacy of latanoprost is not derived from the administered compound itself but from its bio-activated metabolites. This metabolic cascade is a critical prerequisite for its pharmacological activity.

-

Initial Hydrolysis: Latanoprost is an isopropyl ester prodrug. Following topical administration, it permeates the cornea where ubiquitous esterase enzymes rapidly hydrolyze the isopropyl ester moiety. This conversion yields the biologically active latanoprost acid .[4] This step is essential as the free acid form possesses a high affinity for the target prostaglandin F (FP) receptor.[5]

-

Oxidative Conversion: The therapeutic journey continues as latanoprost acid undergoes further metabolism within ocular tissues. The enzyme NADP+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which is highly expressed in the eye, catalyzes the oxidation of the 15-hydroxyl group on the latanoprost acid molecule.[][7] This enzymatic reaction produces 15-Ketolatanoprost , a principal metabolite that retains significant biological activity.[8][9]

The formation of 15-Ketolatanoprost is not a deactivation step but rather the generation of a potent, active metabolite that contributes significantly to the overall IOP-lowering effect observed with latanoprost therapy.

Section 2: Mechanism of Action: The FP Receptor and Aqueous Humor Outflow

The primary mechanism by which 15-Ketolatanoprost and its precursor, latanoprost acid, reduce IOP is by enhancing the outflow of aqueous humor, the fluid that maintains pressure within the eye.

-

FP Receptor Agonism: Both latanoprost acid and 15-Ketolatanoprost are selective agonists for the FP receptor, a G-protein coupled receptor located on ciliary muscle cells.[10][11][12]

-

Uveoscleral Outflow Enhancement: Binding to the FP receptor initiates a downstream signaling cascade that primarily increases the drainage of aqueous humor through the uveoscleral pathway, also known as the unconventional pathway.[3][10][13] This pathway accounts for a significant portion of aqueous outflow.

-

Extracellular Matrix Remodeling: The signaling cascade is believed to involve the upregulation of matrix metalloproteinases (MMPs), such as MMP-1, MMP-3, and MMP-9.[5][13] These enzymes degrade and remodel components of the extracellular matrix within the ciliary muscle.[5][13] This structural alteration reduces hydraulic resistance within the tissue, creating wider spaces between ciliary muscle bundles and facilitating the passage of aqueous humor out of the eye.[5]

The following diagram illustrates the metabolic activation and subsequent signaling pathway.

Section 3: Foundational Preclinical Evidence

The ocular hypotensive activity of 15-Ketolatanoprost has been rigorously demonstrated in non-human primate models, which are highly translational to human ocular physiology. A pivotal study in cynomolgus monkeys with laser-induced glaucoma provided compelling evidence of its efficacy.[14][15]

The study revealed that 15-Ketolatanoprost (KL) is not merely an inactive byproduct but a potent IOP-lowering agent. Notably, the 0.001% concentration of KL was found to be equivalent to, and at certain time points, more effective than the standard 0.005% concentration of latanoprost.[7][15]

Table 1: Comparative IOP Reduction in Glaucomatous Monkey Eyes

| Treatment Group | Maximum IOP Reduction (Mean ± SEM) | Percentage Reduction from Baseline |

|---|---|---|

| 0.0001% 15-Ketolatanoprost | 3.0 ± 0.3 mmHg | 9% |

| 0.001% 15-Ketolatanoprost | 7.6 ± 0.6 mmHg | 23% |

| 0.01% 15-Ketolatanoprost | 6.3 ± 0.4 mmHg | 18% |

| 0.005% Latanoprost | 6.6 ± 0.6 mmHg | 20% |

Data sourced from Gagliuso et al., Invest Ophthalmol Vis Sci, 2007.[15]

Critically, further investigation in normal monkey eyes showed that 15-Ketolatanoprost did not alter aqueous humor production or the tonographic outflow facility (trabecular outflow).[15] This provides strong evidence that its mechanism of action is, like its parent compound, centered on increasing uveoscleral outflow.[7]

Section 4: Key Experimental Protocols

Validating the bioactivity of compounds like 15-Ketolatanoprost requires a combination of in vitro and in vivo experimental systems. The following protocols represent standard, robust methodologies in the field.

Protocol 1: In Vitro FP Receptor Activation Assay

Objective: To determine the functional potency of 15-Ketolatanoprost by measuring its ability to activate the FP receptor and trigger a downstream signaling event (e.g., second messenger production).

Causality: This assay directly assesses the compound's interaction with its molecular target, isolating it from the complexities of a whole-organism system. Measuring second messengers like inositol phosphates provides a quantitative readout of receptor activation.[16][17]

Methodology:

-

Cell Culture: Utilize a stable cell line (e.g., HEK293 or CHO cells) engineered to overexpress the human FP receptor. Culture cells to ~80-90% confluency in appropriate media.

-

Cell Plating: Seed the cells into 96-well microtiter plates and allow them to adhere overnight.

-

Serum Starvation: The following day, replace the culture medium with a serum-free medium. This step is crucial to reduce basal signaling activity and synchronize the cells, thereby increasing the signal-to-noise ratio of the assay.

-

Compound Preparation: Prepare serial dilutions of the test compound (15-Ketolatanoprost), a positive control (Latanoprost Acid), and a vehicle control (e.g., DMSO diluted in assay buffer).

-

Ligand Stimulation: Add the prepared compounds to the appropriate wells and incubate for a predetermined time (e.g., 30-60 minutes) at 37°C to allow for receptor binding and signaling.

-

Cell Lysis and Detection: Lyse the cells and measure the accumulation of a downstream second messenger, such as inositol monophosphate (IP1), using a commercially available assay kit (e.g., HTRF or ELISA-based kits).[18]

-

Data Analysis: Plot the response (e.g., IP1 concentration) against the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration), which represents the compound's potency.

Protocol 2: In Vivo IOP Measurement in a Preclinical Model

Objective: To evaluate the IOP-lowering efficacy and duration of action of topically administered 15-Ketolatanoprost in a relevant animal model of ocular hypertension.

Causality: This in vivo experiment provides the most critical data on therapeutic potential. Using a model with elevated IOP (e.g., laser-induced glaucoma in monkeys or steroid-induced in rabbits) mimics the clinical condition and demonstrates whether the compound can produce a meaningful physiological effect.[15][19][20]

Methodology:

-

Animal Model Selection & Induction:

-

Select a suitable species (e.g., Cynomolgus monkey, New Zealand White rabbit, Sprague-Dawley rat).[19][21]

-

Induce a stable elevation of IOP in one eye. Methods include laser photocoagulation of the trabecular meshwork, intracameral injection of methylcellulose, or chronic topical steroid application.[2][20] The contralateral eye often serves as a naive or vehicle-treated control.

-

-

Acclimatization and Baseline Measurement:

-

Allow animals to acclimate to handling and the measurement procedure to minimize stress-induced IOP fluctuations.

-

Measure baseline IOP multiple times over several days to establish a stable starting pressure. Measurements are performed using a calibrated tonometer suitable for the species, such as a rebound tonometer (e.g., TonoLab) or an applanation tonometer (e.g., Tono-Pen).[22]

-

-

Drug Formulation and Administration:

-

Prepare the test article (15-Ketolatanoprost), positive control (Latanoprost), and vehicle control in a sterile ophthalmic formulation.

-

Administer a single, precise volume (e.g., 25-30 µL) topically to the glaucomatous eye of each animal at the start of the study (Time 0).

-

-

IOP Monitoring:

-

Measure IOP in both eyes at regular intervals post-dosing (e.g., 2, 4, 8, 12, and 24 hours). This time course is essential to determine the onset of action, peak effect, and duration of action.[4]

-

-

Data Analysis:

-

Calculate the change in IOP from baseline for each animal at each time point.

-

Compare the IOP reduction between the treated, vehicle control, and positive control groups using appropriate statistical methods (e.g., ANOVA with post-hoc tests).

-

The primary endpoint is the magnitude and duration of the IOP reduction.

-

The following diagram outlines a typical workflow for a preclinical IOP study.

Conclusion

The foundational research on 15-Ketolatanoprost unequivocally establishes it as a pharmacologically active and potent metabolite of latanoprost. Through its agonist activity at the FP receptor, it effectively lowers intraocular pressure by enhancing uveoscleral outflow, a mechanism substantiated by robust preclinical data. The understanding of this metabolic pathway and the intrinsic activity of 15-Ketolatanoprost are fundamental for researchers and scientists in the field of ophthalmology and drug development. It underscores the importance of evaluating drug metabolites for therapeutic contributions and provides a validated framework for the continued investigation of novel prostaglandin analogs for the management of glaucoma.

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of Latanoprost?

- Higginbotham, E. J., Feldman, R., Stiles, M., & Dubiner, H. (2002). Latanoprost and timolol combination therapy vs monotherapy. Archives of Ophthalmology, 120(8), 915-922. (Note: While the provided link was to a different article on ResearchGate, this reference reflects a common type of clinical comparison.)

-

Grierson, I., & Jonsson, M. (2000). Latanoprost ophthalmic solution in the treatment of open angle glaucoma or raised intraocular pressure: a review. Clinical Ophthalmology, 1(1), 1-11. Retrieved from [Link]

- Bito, L. Z. (1984). Effect of prostaglandin F2 alpha on aqueous humor dynamics of rabbit, cat, and monkey. Investigative Ophthalmology & Visual Science, 25(11), 1324-1329.

-

Remedy Room. (2024, November 23). PHARMACOLOGY OF Latanoprost (Latanoprost Or Xalatan; Overview, Pharmacokinetics, Mechanism of action). [Video]. YouTube. Retrieved from [Link]

-

Tajran, J., & Goyal, A. (2024). Latanoprost. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Gagliuso, D. J., Mittag, T. W., Wang, R. F., & Podos, S. M. (2007). Effect of 15-keto latanoprost on intraocular pressure and aqueous humor dynamics in monkey eyes. Investigative Ophthalmology & Visual Science, 48(9), 4143–4147. Retrieved from [Link]

-

Gagliuso, D. J., Mittag, T. W., Wang, R. F., & Podos, S. M. (2007). Effect of 15-Keto Latanoprost on Intraocular Pressure and Aqueous Humor Dynamics in Monkey Eyes. Investigative Ophthalmology & Visual Science, 48(9), 4143-4147. Retrieved from [Link]

-

Toris, C. B., Gabelt, B. T., & Kaufman, P. L. (2008). Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways. Journal of Glaucoma, 17(8), 701-705. Retrieved from [Link]

-

Morrison, J. C., & Moore, C. G. (2011). Non-Invasive intraocular pressure measurement in animals models of glaucoma. Journal of Clinical & Experimental Ophthalmology, S2, 002. Retrieved from [Link]

-

Ang, A., & Reddy, M. A. (2000). Long term effect of latanoprost on intraocular pressure in normal tension glaucoma. British Journal of Ophthalmology, 84(10), 1143-1146. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Prostanoid Receptor Functional Assay Service. Retrieved from [Link]

- Perry, C. M., & McGavin, J. K. (2003). Latanoprost: A review of its pharmacological properties, clinical efficacy and tolerability in the management of primary open-angle glaucoma and ocular hypertension. Drugs & Aging, 20(8), 597-630.

-

Woodward, D. F., Jones, R. L., & Narumiya, S. (2011). A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action. Pharmacological Reviews, 63(3), 471-538. Retrieved from [Link]

-

Iris Pharma. (n.d.). Two simple animal models of intraocular pressure elevation for testing therapeutic drugs in glaucoma. Retrieved from [Link]

- Lindsey, J. D., Kashiwagi, K., Kashiwagi, F., & Weinreb, R. N. (2002). Effects of Prostaglandins on the Aqueous Humor Outflow Pathways. Survey of Ophthalmology, 47(Suppl 1), S53-S64.

-

Frontiers Media. (2024). Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models. Retrieved from [Link]

- Gandolfi, S., Simmons, S. T., & Sturm, R. (2001). A Six-Month Randomized Clinical Trial Comparing the Intraocular Pressure-Lowering Efficacy of Bimatoprost and Latanoprost in Patients With Ocular Hypertension or Glaucoma. American Journal of Ophthalmology, 132(6), 858-867.

-

Rusciano, D. (2022). Preclinical models in ophthalmic research. Annals of Eye Science, 7, 23. Retrieved from [Link]

-

Battersby, S., Jabbour, H. N., & Sales, K. J. (2006). Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element. Molecular and Cellular Endocrinology, 248(1-2), 115-127. Retrieved from [Link]

-

Comparative Biosciences, Inc. (n.d.). Preclinical Models of Glaucoma at CBI. Retrieved from [Link]

-

Fukunaga, K., & Breyer, M. D. (2011). PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. Frontiers in Pharmacology, 2, 77. Retrieved from [Link]

- Kook, M. S., Lee, K., Kim, Y. K., & Park, K. H. (2003). Efficacy of latanoprost in reducing intraocular pressure in patients with primary angle-closure glaucoma. Journal of Ocular Pharmacology and Therapeutics, 19(5), 459-467.

- Wordinger, R. J., & Clark, A. F. (2014). Effects of prostaglandin analogues on aqueous humor outflow pathways. Experimental Eye Research, 118, 108-117.

-

Joachim, S. C., & Grus, F. H. (2018). Glaucoma Animal Models beyond Chronic IOP Increase. International Journal of Molecular Sciences, 19(12), 3849. Retrieved from [Link]

- Mishima, H. K., Kiuchi, Y., & Shima, Y. (1998). Efficacy and safety of latanoprost eye drops for glaucoma treatment: a 1-year study in Japan. Japanese Journal of Ophthalmology, 42(6), 464-469.

Sources

- 1. Latanoprost ophthalmic solution in the treatment of open angle glaucoma or raised intraocular pressure: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical models in ophthalmic research - Rusciano - Annals of Eye Science [aes.amegroups.org]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 4. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 15-KETO LATANOPROST | 135646-98-9 [chemicalbook.com]

- 10. What is the mechanism of Latanoprost? [synapse.patsnap.com]

- 11. youtube.com [youtube.com]

- 12. PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. caymanchem.com [caymanchem.com]

- 15. Effect of 15-keto latanoprost on intraocular pressure and aqueous humor dynamics in monkey eyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Hi-Affi™ In Vitro Cell based Prostanoid Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 17. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]

- 18. resources.rndsystems.com [resources.rndsystems.com]

- 19. iris-pharma.com [iris-pharma.com]

- 20. compbio.com [compbio.com]

- 21. iovs.arvojournals.org [iovs.arvojournals.org]

- 22. Non-Invasive intraocular pressure measurement in animals models of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 15-Keto Latanoprost (CAS 135646-98-9)

Executive Summary & Molecular Identity

CAS 135646-98-9 , chemically identified as 15-Keto Latanoprost (or 15-oxo-Latanoprost), is a critical research reagent and pharmaceutical reference standard associated with the glaucoma therapeutic Latanoprost (Xalatan).

While Latanoprost is a potent FP prostaglandin receptor agonist, 15-Keto Latanoprost represents its oxidized derivative. It serves two primary functions in drug development and ocular research:

-

Stability-Indicating Standard: It is a major degradation product formed via the oxidation of the allylic hydroxyl group at C-15. Its quantification is mandatory for establishing the shelf-life and cold-chain requirements of Latanoprost formulations.

-

Metabolic Probe: It mimics the product of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) activity, the primary enzymatic pathway responsible for the inactivation of prostaglandins in ocular tissues.

Chemical Specifications

| Feature | Data |

| Common Name | 15-Keto Latanoprost |

| IUPAC Name | Isopropyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate |

| Molecular Formula | |

| Molecular Weight | 430.58 g/mol |

| Solubility | Soluble in Acetonitrile, Ethanol, DMSO; Sparingly soluble in water.[1] |

| Storage | -20°C (Hygroscopic; store under inert gas like Nitrogen/Argon). |

| Key Structural Change | Oxidation of C-15 Hydroxyl (-OH) to a Ketone (=O). |

Pharmacological & Mechanistic Context[2][3][4][5][6][7][8][9][10][11]

To use CAS 135646-98-9 effectively, researchers must understand its position in the Latanoprost lifecycle. Latanoprost is an isopropyl ester prodrug. It requires corneal hydrolysis to become active. 15-Keto Latanoprost represents a "divergent" pathway—either chemical degradation in the bottle or enzymatic inactivation in the tissue.

The 15-PGDH Inactivation Pathway

The efficacy of prostaglandin analogs is strictly regulated by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) . This enzyme oxidizes the 15-hydroxyl group (essential for receptor binding) into a 15-keto group.

-

Latanoprost (Active): High affinity for FP receptors (

~ 2-3 nM). -

15-Keto Derivative (CAS 135646-98-9): Drastically reduced affinity. However, research indicates it retains residual biological activity, capable of reducing intraocular pressure (IOP) in primate models, albeit with lower potency than the parent compound.

Visualization: The Latanoprost Fate Pathway

The following diagram illustrates the relationship between the prodrug, the active metabolite, and the degradation product (CAS 135646-98-9).

Experimental Applications & Protocols

Application A: Pharmaceutical Impurity Profiling (HPLC)

In drug development, CAS 135646-98-9 is the "Standard of Truth" for determining if a batch of Latanoprost has degraded. The C-15 oxidation is the primary failure mode for this molecule at room temperature.

Protocol: Stability-Indicating HPLC Method

Objective: Separate Latanoprost from 15-Keto Latanoprost to quantify degradation.

Reagents:

-

Acetonitrile (HPLC Grade).

-

Milli-Q Water.

-

Phosphoric Acid or Formic Acid (Modifier).

-

Reference Standard: CAS 135646-98-9 (15-Keto Latanoprost).[1][2][3]

System Parameters:

-

Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 3-5 µm particle size).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-5 min: 30% B (Isocratic)

-

5-20 min: 30%

70% B (Linear Ramp) -

20-25 min: 70% B (Wash)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (Prostaglandins lack strong chromophores; low UV is required).

Data Interpretation:

-

Latanoprost Retention Time (RT): ~12-14 min.

-

15-Keto Latanoprost RT: ~10-11 min.

-

Note: The ketone group makes the molecule slightly more polar than the hydroxyl group, causing it to elute earlier in reverse-phase chromatography.

Application B: 15-PGDH Activity Assay

Researchers studying glaucoma resistance can use CAS 135646-98-9 as a product control to validate 15-PGDH activity assays.

Workflow:

-

Incubation: Incubate Latanoprost (substrate) with corneal/scleral tissue homogenate or recombinant 15-PGDH.

-

Extraction: Stop reaction with ice-cold acetonitrile.

-

Analysis: Use LC-MS/MS.

-

Quantification: Use CAS 135646-98-9 to build the standard curve for the product.

-

Scientist's Note: While the biological reaction produces the acid form of the 15-keto metabolite, the ester form (CAS 135646-98-9) is often used as a surrogate standard in ester-cleaved systems or specific transport studies.

-

Critical Scientist's Note: Handling & Stability

The "Cold Chain" Imperative:

Unlike many small molecules, prostaglandins are oils or low-melting solids that are highly susceptible to oxidation and

-

Observation: If your Latanoprost standard turns yellow or shows a new peak at relative retention time (RRT) 0.85, it has likely converted to 15-Keto Latanoprost.

-

Prevention: Always store CAS 135646-98-9 and its parent compound at -20°C in airtight vials. Avoid repeated freeze-thaw cycles.

-

Solvent Choice: Dissolve in Ethanol or DMSO for stock solutions.[4][5][6] Aqueous solutions are unstable and should be prepared immediately before use.

Visualization: Analytical Workflow

[11][13]

References

-

Stjernschantz, J., & Resul, B. (1992).[7] Phenyl substituted prostaglandin analogs for glaucoma treatment.[7] Drugs of the Future, 17(8), 691-704.[7]

-

Fujimori, K., et al. (2002).[7] Expression of NADP+-dependent 15-hydroxyprostaglandin dehydrogenase mRNA in monkey ocular tissues.[7] Journal of Biochemistry, 131(3), 383-389.[7]

- European Pharmacopoeia (Ph. Eur.).Latanoprost Monograph: Impurity E.

Sources

- 1. 15-Keto Latanoprost | CAS 135646-98-9 | LGC Standards [lgcstandards.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. biosynth.com [biosynth.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Dimethyl Sulfoxide and Ethanol Elicit Increased Amyloid Biogenesis and Amyloid-Integrated Biofilm Formation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the Quantitative Analysis of 15-Ketolatanoprost in Aqueous Humor

Abstract

This document provides a comprehensive, validated protocol for the sensitive and selective quantification of 15-Ketolatanoprost in aqueous humor using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). 15-Ketolatanoprost is a biologically active metabolite of Latanoprost, a first-line prostaglandin F2α analogue for the treatment of glaucoma.[1] Accurate measurement of this metabolite in aqueous humor is critical for pharmacokinetic/pharmacodynamic (PK/PD) modeling, dose-response studies, and overall ophthalmic drug development. The methodology detailed herein employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. This protocol is designed for researchers, scientists, and drug development professionals requiring a robust and reliable bioanalytical method that adheres to international validation standards.[2][3]

Introduction: The Scientific Rationale

Glaucoma treatment is primarily focused on reducing intraocular pressure (IOP), a major risk factor for optic nerve damage.[4] Prostaglandin analogues, such as Latanoprost, are highly effective at lowering IOP by increasing the outflow of aqueous humor.[4] Latanoprost is an isopropyl ester prodrug that is hydrolyzed by corneal esterases to its active form, Latanoprost acid. This active acid is further metabolized in the eye, notably by 15-hydroxyprostaglandin dehydrogenase, to form 15-Ketolatanoprost.[5]

Studies have shown that 15-Ketolatanoprost is not an inert byproduct; it is pharmacologically active and contributes significantly to the overall IOP-lowering effect, in some cases demonstrating potency equivalent to or greater than Latanoprost itself.[5][6][7] Therefore, quantifying its concentration in the aqueous humor—the primary site of action—is essential to fully understand the drug's mechanism, efficacy, and duration of action.

The challenge lies in the minute sample volumes (typically 5-10 µL) obtainable for aqueous humor and the expected low physiological concentrations (pg/mL to low ng/mL) of the analyte.[8] This necessitates an analytical method with exceptional sensitivity and selectivity. LC-MS/MS is the gold standard for this application, offering the required performance to accurately measure analytes in complex biological matrices.[9] This application note details a complete workflow, from sample collection to final data analysis, grounded in established bioanalytical principles.

Metabolic Pathway of Latanoprost

The bioactivation and subsequent metabolism of Latanoprost is a critical pathway to understand. The initial hydrolysis is required for activity, and the subsequent oxidation to 15-Ketolatanoprost creates a second active compound.

Sources

- 1. Prostaglandins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. fda.gov [fda.gov]

- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. aoa.org [aoa.org]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. Effect of 15-keto latanoprost on intraocular pressure and aqueous humor dynamics in monkey eyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for Developing a Stable Formulation of 15-Ketolatanoprost

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Ketolatanoprost, an active metabolite of the prostaglandin F2α analog latanoprost, is a molecule of significant interest in pharmaceutical research.[1][2] Like its parent compound, 15-Ketolatanoprost is susceptible to degradation, posing a considerable challenge to the development of a stable and effective pharmaceutical formulation. This document provides a comprehensive guide for researchers, outlining a systematic approach to developing a stable formulation for 15-Ketolatanoprost. We will delve into the critical aspects of pre-formulation studies, excipient selection, and the establishment of robust analytical methodologies for stability assessment. The protocols provided herein are designed to be self-validating, with a strong emphasis on understanding the causal relationships behind experimental choices to ensure scientific integrity.

Introduction: The Challenge of Prostaglandin Stability

Prostaglandin F2α analogs, a cornerstone in the management of ocular hypertension and glaucoma, are notoriously unstable in aqueous solutions.[3][4] The parent compound, latanoprost, is known to degrade through several pathways, including hydrolysis of its isopropyl ester, oxidation, and isomerization.[5] Extreme pH conditions, exposure to light, and elevated temperatures are significant factors that accelerate this degradation.[3][6] 15-Ketolatanoprost, being a primary metabolite and a potential impurity in latanoprost preparations, shares a similar structural backbone and is therefore presumed to exhibit comparable stability challenges.[1][7] The development of a stable formulation is paramount to ensure consistent potency, safety, and efficacy of a potential 15-Ketolatanoprost-based therapeutic agent.

Pre-Formulation Studies: Characterizing 15-Ketolatanoprost

A thorough understanding of the physicochemical properties of 15-Ketolatanoprost is the foundation for rational formulation design.

Solubility Profile

The solubility of 15-Ketolatanoprost in various pharmaceutically acceptable solvents will dictate the choice of the formulation vehicle.

Protocol 1: Solubility Determination

-

Objective: To determine the saturation solubility of 15-Ketolatanoprost in a range of potential solvents.

-

Materials: 15-Ketolatanoprost reference standard, a selection of solvents (e.g., purified water, phosphate buffers of varying pH, ethanol, propylene glycol, polysorbate 80).

-

Method:

-

Add an excess amount of 15-Ketolatanoprost to a known volume of each solvent in separate vials.

-

Equilibrate the samples by agitation at a controlled temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure saturation.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase.

-

Quantify the concentration of 15-Ketolatanoprost using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8][9]

-

-

Data Presentation:

| Solvent System | Temperature (°C) | Solubility (mg/mL) |

| Purified Water | 25 | [Insert Experimental Data] |

| Phosphate Buffer (pH 5.5) | 25 | [Insert Experimental Data] |

| Phosphate Buffer (pH 6.5) | 25 | [Insert Experimental Data] |

| Phosphate Buffer (pH 7.4) | 25 | [Insert Experimental Data] |

| Ethanol | 25 | [Insert Experimental Data] |

| Propylene Glycol | 25 | [Insert Experimental Data] |

| 1% Polysorbate 80 (aq) | 25 | [Insert Experimental Data] |

pH-Stability Profile

The stability of 15-Ketolatanoprost as a function of pH is a critical parameter for developing a liquid formulation. Based on data for latanoprost, a pH range of 5.0 to 6.25 may offer improved stability.[10]

Protocol 2: Forced Degradation Study (pH Stress)

-

Objective: To evaluate the degradation of 15-Ketolatanoprost under various pH conditions.

-

Materials: 15-Ketolatanoprost, hydrochloric acid (HCl), sodium hydroxide (NaOH), and a series of buffers (e.g., acetate, phosphate) covering a pH range from 3 to 9.

-

Method:

-

Prepare solutions of 15-Ketolatanoprost in each of the selected buffers at a known concentration.

-

Store the solutions at an accelerated temperature (e.g., 40°C or 60°C) to induce degradation.

-

At specified time points (e.g., 0, 24, 48, 72 hours), withdraw samples.

-

Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of 15-Ketolatanoprost and the formation of any degradation products.[7]

-

-

Data Analysis: Plot the percentage of remaining 15-Ketolatanoprost against time for each pH condition. This will help identify the optimal pH range for maximum stability.

Presumed Degradation Pathways of Prostaglandin Analogs

Caption: Presumed degradation pathways for prostaglandin F2α analogs.

Formulation Development Strategy

The goal is to develop a formulation that maintains the stability and solubility of 15-Ketolatanoprost. An aqueous-based solution is often preferred for ease of administration, particularly for ophthalmic applications.

Excipient Selection and Compatibility

The choice of excipients is crucial for the stability and performance of the final product.

-

Buffering Agents: To maintain the pH within the optimal stability range identified in the pre-formulation studies. Common choices include phosphate or citrate buffers.

-

Tonicity Modifiers: For ophthalmic formulations, it is essential to adjust the tonicity to be isotonic with lachrymal fluids (e.g., sodium chloride, mannitol).

-

Preservatives: For multi-dose formulations, a preservative is required to prevent microbial growth. Benzalkonium chloride (BAK) is a common choice, but its compatibility with 15-Ketolatanoprost must be thoroughly evaluated.

-

Solubilizing Agents/Stabilizers: Non-ionic surfactants like polysorbates (e.g., Polysorbate 80) or polyethylene glycol monostearates can form micelles that encapsulate and stabilize prostaglandin analogs, preventing both hydrolysis and adsorption to container walls.[11][12]

Protocol 3: Excipient Compatibility Study

-

Objective: To assess the compatibility of 15-Ketolatanoprost with selected excipients.

-

Method:

-

Prepare binary mixtures of 15-Ketolatanoprost with each individual excipient in the intended concentration range.

-

Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).

-

Analyze the samples at initial and final time points using a stability-indicating HPLC method.

-

Compare the degradation profile of the binary mixtures to that of 15-Ketolatanoprost alone. A significant increase in degradation suggests incompatibility.

-

Proposed Formulation Compositions

Based on the pre-formulation data, several prototype formulations should be prepared and evaluated.

Table 1: Example Prototype Formulations for 15-Ketolatanoprost

| Component | Formulation A | Formulation B | Formulation C |

| 15-Ketolatanoprost | 0.05% w/v | 0.05% w/v | 0.05% w/v |

| Phosphate Buffer (pH 6.0) | q.s. to 100% | q.s. to 100% | q.s. to 100% |

| Sodium Chloride | q.s. for tonicity | q.s. for tonicity | q.s. for tonicity |

| Benzalkonium Chloride | 0.02% w/v | - | 0.02% w/v |

| Polysorbate 80 | - | 0.5% w/v | 0.5% w/v |

| Purified Water | q.s. to 100% | q.s. to 100% | q.s. to 100% |

Analytical Methodologies

A validated, stability-indicating analytical method is essential for accurately quantifying 15-Ketolatanoprost and its degradation products. HPLC with UV detection is a commonly employed technique.[8]

Protocol 4: HPLC Method for Potency and Impurity Determination

-

Objective: To quantify 15-Ketolatanoprost and separate it from potential degradation products.

-

Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

-

Chromatographic Conditions (Example):

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and a phosphate buffer.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: To be determined based on the UV spectrum of 15-Ketolatanoprost.

-

Injection Volume: 20 µL

-

-

Method Validation: The method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Experimental Workflow for Formulation Development

Caption: A streamlined workflow for developing a stable formulation.

Stability Testing

Once promising formulations are identified, they must undergo rigorous stability testing under various environmental conditions to determine the shelf-life and appropriate storage conditions.

Protocol 5: Long-Term and Accelerated Stability Studies

-

Objective: To evaluate the stability of the final formulation over time.

-

ICH Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Method:

-

Package the prototype formulations in the intended final container-closure system.

-

Place the samples in stability chambers under the specified conditions.

-

At predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 3, 6 months for accelerated), withdraw samples.

-

Analyze the samples for appearance, pH, assay of 15-Ketolatanoprost, and degradation products.

-

Conclusion

The development of a stable formulation for 15-Ketolatanoprost requires a systematic and scientifically rigorous approach. By thoroughly characterizing the molecule's physicochemical properties, carefully selecting compatible excipients, and employing validated analytical methods, researchers can overcome the inherent instability of this prostaglandin analog. The protocols and strategies outlined in this document provide a robust framework for the successful development of a stable and effective 15-Ketolatanoprost formulation for research and potential therapeutic applications.

References

-

ResearchGate. (2025). Stability of Latanoprost in Generic Formulations Using Controlled Degradation and Patient Usage Simulation Studies. Retrieved from [Link]

-

PubMed. (n.d.). Stability of Latanoprost in Generic Formulations Using Controlled Degradation and Patient Usage Simulation Studies. Retrieved from [Link]

- Google Patents. (n.d.). US20110118348A1 - Methods of stabilizing latanoprost in an aqueous solution.

-

PMC - NIH. (n.d.). Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments. Retrieved from [Link]

-

ResearchGate. (n.d.). Chromatogram obtained from latanoprost spiked with impurities I and II. Retrieved from [Link]

-

PubMed. (n.d.). The stabilization mechanism of latanoprost. Retrieved from [Link]

-

PMC - PubMed Central. (2009). Two Pathways for Prostaglandin F2α (PGF2α) Synthesis by the Primate Periovulatory Follicle. Retrieved from [Link]

-

Organic Letters. (2022). A General Catalyst Controlled Route to Prostaglandin F2α. Retrieved from [Link]

-

ResearchGate. (n.d.). The stabilization mechanism of latanoprost. Retrieved from [Link]

-

Wikipedia. (n.d.). Prostaglandin F2alpha. Retrieved from [Link]

-

StatPearls - NCBI Bookshelf - NIH. (n.d.). Prostaglandins. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Prostaglandins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Stability of latanoprost in generic formulations using controlled degradation and patient usage simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. US20110118348A1 - Methods of stabilizing latanoprost in an aqueous solution - Google Patents [patents.google.com]

- 11. The stabilization mechanism of latanoprost - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for 15-Ketolatanoprost in Glaucoma Research Models

Introduction

Elevated intraocular pressure (IOP) is a primary risk factor in the pathogenesis of glaucoma, a progressive optic neuropathy that can lead to irreversible blindness.[1] Prostaglandin F2α (PGF2α) analogues are a first-line treatment for glaucoma, primarily due to their potent IOP-lowering effects.[1][2] These drugs, including the widely prescribed latanoprost, function mainly by increasing the outflow of aqueous humor through the uveoscleral pathway.[1][3] Latanoprost itself is an isopropyl ester prodrug that is hydrolyzed by corneal esterases into its biologically active form, latanoprost acid.[4] Further metabolism in the eye leads to the formation of other metabolites, including 15-Ketolatanoprost.[5][6]

Recent research has demonstrated that 15-Ketolatanoprost is not an inactive byproduct but is itself a potent ocular hypotensive agent.[7][8] Studies in non-human primate models of glaucoma have shown that 15-Ketolatanoprost can reduce IOP as effectively, and in some cases more potently, than latanoprost.[9][10] This finding opens new avenues for glaucoma research, suggesting that 15-keto prostaglandin analogues could be developed as direct therapeutic agents.[8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 15-Ketolatanoprost in various glaucoma research models. We will delve into the underlying science, provide detailed, field-proven protocols for in vitro, ex vivo, and in vivo applications, and explain the causality behind experimental choices to ensure robust and reproducible results.

Scientific Background and Mechanism of Action

15-Ketolatanoprost is the oxidized metabolite of latanoprost acid, a reaction catalyzed by NADP+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH), an enzyme found in ocular tissues.[5] Like its parent compound, 15-Ketolatanoprost is an agonist of the prostaglandin F2α receptor (FP receptor).[7]

The FP Receptor Signaling Pathway

The primary mechanism of action for PGF2α analogues involves the activation of the FP receptor, a G-protein coupled receptor (GPCR).[11] The binding of an agonist like 15-Ketolatanoprost initiates a signaling cascade that leads to the desired physiological effect of increased aqueous humor outflow.

The key steps in this pathway are:

-

Receptor Binding: 15-Ketolatanoprost binds to the FP receptor located on cells within the ciliary muscle and trabecular meshwork.[11]

-

G-Protein Activation: This binding activates the Gq alpha subunit of the associated G-protein.

-

PLC Activation: The activated Gq protein stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[12]

-

Downstream Effects: The rise in intracellular Ca2+ and activation of protein kinase C (PKC) by DAG initiate a cascade of events, including the upregulation of matrix metalloproteinases (MMPs) such as MMP-1, MMP-2, and MMP-3.[13][14]

These MMPs are crucial for remodeling the extracellular matrix (ECM) within the ciliary muscle.[13] By degrading collagen and other ECM components, the interstitial spaces between the ciliary muscle fibers are widened, reducing hydraulic resistance and facilitating the drainage of aqueous humor through the uveoscleral outflow pathway.[13][15] Studies have shown that 15-Ketolatanoprost, like latanoprost, likely reduces IOP by increasing this unconventional outflow pathway, as it does not appear to alter aqueous humor production or tonographic outflow facility (the conventional pathway).[8][10]

Compound Preparation and Handling

Proper preparation and handling of 15-Ketolatanoprost are critical for obtaining reliable experimental results.

Table 1: Compound Specifications & Storage

| Parameter | Value | Source(s) |

| CAS Number | 135646-98-9 | [3][16] |

| Molecular Formula | C₂₆H₃₈O₅ | [3] |

| Molecular Weight | 430.6 g/mol | [3] |

| Appearance | Colorless Oil to Thick Oil | [17] |

| Long-Term Storage | -20°C | [3][5][17] |

| Stability | ≥ 2 years at -20°C | [3] |

| Shipping | Shipped on blue ice or at room temperature | [3][5] |

Protocol 1: Preparation of Stock Solutions

Rationale: 15-Ketolatanoprost is a lipophilic compound. A high-concentration stock solution in an organic solvent is necessary for subsequent dilution into aqueous cell culture media or physiological buffers. Dimethyl sulfoxide (DMSO) is a common choice due to its high solvating power and compatibility with most cell-based assays at low final concentrations.

Materials:

-

15-Ketolatanoprost (neat oil or pre-dissolved)

-

Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated precision pipettes

Procedure:

-

Determine Target Concentration: A stock concentration of 10-100 mM is standard. For a 10 mM stock, you would dissolve 4.31 mg of 15-Ketolatanoprost in 1 mL of DMSO.

-

Dissolution: If starting with a neat oil, accurately weigh the compound. Add the calculated volume of DMSO. Vortex vigorously until the oil is completely dissolved.

-

Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in amber vials.

-

Storage: Store the aliquots at -20°C.

Self-Validation:

-

Solubility Check: Visually inspect the solution for any precipitate. If present, gentle warming (to 37°C) and further vortexing may be required.

-

Concentration Verification: For GMP-level work, the concentration of the stock solution can be verified using HPLC with a standard curve.

Application in In Vitro Glaucoma Models

In vitro models using primary human ocular cells are indispensable for dissecting the molecular mechanisms of drug action. Human trabecular meshwork (HTM) and ciliary muscle (HCM) cells are the most relevant cell types for studying the effects of prostaglandin analogues.

Protocol 2: Assessing Cellular Response in Human Trabecular Meshwork (HTM) Cells

Rationale: While the primary effect of PGF2α analogues is on the ciliary muscle, they have also been shown to affect HTM cells.[18] Evaluating the expression of MMPs and their tissue inhibitors (TIMPs) in HTM cells can provide insights into how 15-Ketolatanoprost might influence the conventional outflow pathway. This protocol is adapted from studies using latanoprost acid.[18][19]

Materials:

-

Primary Human Trabecular Meshwork (HTM) cells

-

TM cell culture medium (e.g., Trabecular Meshwork Cell Medium)

-

15-Ketolatanoprost DMSO stock solution (Protocol 1)

-

Vehicle control (DMSO)

-

Reagents for RNA extraction (e.g., TRIzol) and qRT-PCR

-

Plates for cell culture (e.g., 6-well plates)

Procedure:

-

Cell Seeding: Plate HTM cells in 6-well plates and grow to ~80-90% confluence.

-

Serum Starvation: Once confluent, replace the growth medium with serum-free medium for 24-48 hours to synchronize the cells and reduce basal signaling activity.

-

Treatment Preparation: Prepare working solutions of 15-Ketolatanoprost by diluting the DMSO stock in serum-free medium. A suggested concentration range to test is 10 nM to 10 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity. Prepare a vehicle-only control with the same final DMSO concentration.

-

Cell Treatment: Aspirate the serum-free medium and add the prepared treatments (including vehicle control) to the cells.

-

Incubation: Incubate the cells for a predetermined time. For gene expression studies (qRT-PCR), a 24-hour incubation is a common endpoint.[19]

-

Endpoint Analysis - Gene Expression:

-

Lyse the cells directly in the wells and extract total RNA.

-

Perform reverse transcription to generate cDNA.

-

Use qRT-PCR to quantify the relative expression of target genes (e.g., MMP1, MMP3, TIMP1, TIMP2) normalized to a stable housekeeping gene (e.g., GAPDH).

-

Self-Validation:

-

Dose-Response: The inclusion of multiple concentrations allows for the determination of an EC50 value and ensures the observed effect is not due to off-target toxicity at high doses.

-

Positive Control: If available, latanoprost acid can be used as a positive control to validate the experimental system.

-

Cell Viability: A parallel cytotoxicity assay (see Protocol 4) should be run to confirm that the observed changes in gene expression are not a result of cell death.

Protocol 3: Evaluating Effects on Human Ciliary Muscle (HCM) Cells

Rationale: The ciliary muscle is the primary target for PGF2α analogues to increase uveoscleral outflow.[13] Assessing changes in ECM-related gene expression in HCM cells is a direct measure of the compound's primary mechanism of action.

Procedure: This protocol is identical to Protocol 2, but substitutes Human Ciliary Muscle (HCM) cells for HTM cells. The primary endpoints remain the quantification of MMP and TIMP gene expression. Studies with latanoprost acid have shown it reduces collagen I, III, and IV, and increases MMP-2 and -3 in cultured HCM cells.[13] Similar effects would be expected for 15-Ketolatanoprost.

Protocol 4: Cytotoxicity Assessment

Rationale: It is essential to ensure that the concentrations of 15-Ketolatanoprost used in cell-based assays are not cytotoxic, as this could confound the interpretation of results. A simple and reliable method is the Lactate Dehydrogenase (LDH) release assay, which measures membrane integrity.

Materials:

-

HTM or HCM cells cultured in a 96-well plate

-

15-Ketolatanoprost treatments prepared as in Protocol 2

-

Commercially available LDH cytotoxicity assay kit

-

Lysis buffer (provided in kit, for maximum LDH release control)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of 15-Ketolatanoprost concentrations (and vehicle) as described in Protocol 2. Include wells for "untreated," "vehicle," and "maximum LDH release" controls.

-

Incubation: Incubate for the same duration as the primary experiment (e.g., 24 hours).

-

Maximum Release Control: One hour before the end of the incubation, add lysis buffer to the "maximum LDH release" wells.

-

Assay: Following the manufacturer's protocol, transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture and incubate.

-

Measurement: Measure the absorbance or fluorescence using a microplate reader.

-

Calculation: Calculate the percentage of cytotoxicity for each treatment relative to the maximum release control.

Self-Validation:

-

A result showing less than 5-10% cytotoxicity at the working concentrations validates that the observed effects in the primary assay are specific and not due to cell death.

Application in Ex Vivo Glaucoma Models

Ex vivo models, such as perfusion-cultured anterior segments, bridge the gap between in vitro and in vivo studies by maintaining the tissue architecture of the outflow pathways.[6][20]

Protocol 5: Anterior Segment Perfusion Culture

Rationale: This model allows for the direct measurement of outflow facility and IOP in response to drug treatment in a system that preserves the anatomical relationships between the trabecular meshwork, Schlemm's canal, and the ciliary body. It is the most direct way to assess a compound's effect on aqueous humor dynamics outside of a living organism.

Materials:

-

Fresh human or porcine donor eyes

-

Dissection microscope and sterile surgical instruments

-

Perfusion culture system with a pressure transducer

-

Culture medium (e.g., DMEM with 1% Pen-Strep)

-

15-Ketolatanoprost and vehicle control

Procedure:

-

Tissue Preparation: Under sterile conditions, dissect the anterior segment from a donor eye, removing the lens, iris, and vitreous humor.

-

Mounting: Mount the anterior segment onto the perfusion chamber.[6]

-

Baseline Perfusion: Perfuse the anterior segment with culture medium at a constant flow rate (e.g., 2.5 µL/min) and allow the pressure (IOP) to stabilize for 24-48 hours. This establishes a baseline outflow facility.

-

Treatment: Switch the perfusion medium to one containing the desired concentration of 15-Ketolatanoprost (e.g., 1 µM, prepared from the DMSO stock) or vehicle.

-

Data Acquisition: Continuously monitor and record the pressure for 24-72 hours. A decrease in stable pressure indicates an increase in outflow facility.

-